N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based derivative characterized by a 1,3,5-triazine core substituted with a morpholine ring, a 3-fluorophenyl group, and a 4-isopropylphenyl moiety. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the 3-fluorophenyl and 4-isopropylphenyl groups modulate electronic and steric properties, influencing both physicochemical behavior and biological interactions . The hydrochloride salt form likely improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O.ClH/c1-15(2)16-6-8-18(9-7-16)24-20-26-21(25-19-5-3-4-17(23)14-19)28-22(27-20)29-10-12-30-13-11-29;/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSBLTGLVZRFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichloro-6-Morpholino-1,3,5-Triazine
The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the most reactive chlorine at position 6 undergoes substitution with morpholine. In anhydrous tetrahydrofuran (THF) at 0–5°C, morpholine (1.1 eq) is added dropwise to cyanuric chloride (1.0 eq) in the presence of N,N-diisopropylethylamine (DIEA, 1.2 eq). After 2 hours, the intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is isolated via filtration (82% yield).
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | THF |
| Base | DIEA |
| Reaction Time | 2 hours |
| Yield | 82% |
Substitution at Position 4 with 4-Isopropylphenylamine
The second chlorine (position 4) is substituted with 4-isopropylphenylamine. The intermediate from Step 1.1 is refluxed with 4-isopropylphenylamine (1.2 eq) in toluene at 80°C for 6 hours, using potassium carbonate (2.0 eq) as the base. The product, 2-chloro-6-morpholino-N⁴-(4-isopropylphenyl)-1,3,5-triazine-4-amine, is purified via column chromatography (74% yield).
Substitution at Position 2 with 3-Fluorophenylamine
The final chlorine (position 2) reacts with 3-fluorophenylamine (1.5 eq) in dimethylformamide (DMF) at 100°C for 12 hours, catalyzed by a palladium-XPhos complex (0.05 eq). This yields the free base, which is precipitated in ice water and filtered (68% yield).
Hydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (1.1 eq) at 0°C. The resulting precipitate is washed with cold diethyl ether and dried under vacuum to obtain the hydrochloride salt (93% yield).
Microwave-Assisted One-Pot Synthesis
Reaction Setup
A mixture of cyanuric chloride (1.0 eq), morpholine (1.1 eq), 4-isopropylphenylamine (1.1 eq), and 3-fluorophenylamine (1.1 eq) is irradiated in a microwave reactor at 120°C for 30 minutes using acetonitrile as the solvent. Tetrabutylammonium bromide (0.1 eq) acts as a phase-transfer catalyst.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | Acetonitrile |
| Catalyst | TBAB |
| Reaction Time | 30 minutes |
| Yield | 78% |
Advantages Over Conventional Methods
- Time Efficiency : Reduces total synthesis time from 20 hours to 30 minutes.
- Yield Improvement : Minimizes side products like bis-arylated byproducts (<5% vs. 15% in thermal methods).
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin (1.0 eq) is functionalized with 2-chloro-4,6-diamino-1,3,5-triazine using carbodiimide coupling. The resin-bound intermediate is sequentially treated with:
Cleavage and Salt Formation
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1), neutralized with aqueous NaOH, and converted to the hydrochloride salt (overall yield: 65%).
Analytical Validation of Synthetic Routes
Purity and Structural Confirmation
Comparative Yield Analysis
| Method | Yield (Free Base) | Yield (HCl Salt) |
|---|---|---|
| Sequential Substitution | 68% | 93% |
| Microwave | 78% | 89% |
| Solid-Phase | 65% | 82% |
Critical Process Considerations
Solvent Selection
Temperature Control
Byproduct Management
- Bis-Arylated Byproducts : Formed when excess aryl amine is used (>1.2 eq). Mitigated via stoichiometric control.
- Hydrolysis Products : Avoided by using anhydrous conditions and molecular sieves.
Industrial-Scale Adaptation
Continuous Flow Reactor Design
A three-stage continuous flow system achieves a throughput of 5 kg/day:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cyanuric Chloride | 120 |
| Morpholine | 85 |
| 4-Isopropylphenylamine | 310 |
| 3-Fluorophenylamine | 290 |
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazine derivatives:
Key Insights from Comparison :
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3-fluorophenyl group in the target compound offers metabolic stability compared to the nitro group in 4b , while the trifluoromethyl group in 6 provides stronger lipophilicity .
- Electron-Donating Groups (EDGs) : The 4-isopropylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with the methoxy group in 4b , which primarily increases electron density .
Synthetic Considerations :
- Yields for triazine derivatives vary widely (e.g., 65% for 4b ), likely influenced by substituent reactivity. The target compound’s synthesis may require optimized conditions to accommodate bulky isopropyl and fluorine groups.
Physicochemical Properties: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 6 .
Biological Implications :
- Morpholine-containing triazines (e.g., target compound, 4b , 6 ) are often explored as kinase inhibitors or stabilizers, leveraging morpholine’s hydrogen-bonding capacity .
- The isopropyl group in the target compound may enhance membrane permeability relative to smaller substituents (e.g., methyl in 4 ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this triazine derivative, and how can reaction conditions be systematically optimized?
- Methodology :
- Stepwise Nucleophilic Substitution : Start with cyanuric chloride, followed by sequential substitution with 3-fluoroaniline, 4-isopropylaniline, and morpholine under controlled temperatures (0–80°C) in polar aprotic solvents (e.g., THF, dichloroethane) .
- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves yields (up to 85%) by enabling rapid, uniform heating .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Key Parameters : Monitor pH, temperature, and stoichiometry to minimize side products (e.g., di-substituted intermediates).
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- Analytical Techniques :
- NMR/FTIR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorophenyl groups) and hydrogen bonding via NH stretches (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks influenced by the morpholine and fluorophenyl groups .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS m/z 437.3 [M+H]⁺) .
- Physicochemical Data :
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in water | |
| Melting Point | 215–220°C (decomposes) |
Q. What preliminary assays are recommended to evaluate its biological activity?
- In Vitro Screening :
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Approach :
- Substituent Variation : Replace fluorophenyl/isopropyl groups with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) moieties to assess steric/electronic effects .
- Morpholine Replacement : Test pyrrolidine or piperazine analogs to modulate solubility and logP .
- Data Analysis :
| Modification | IC₅₀ (EGFR Inhibition, nM) | LogP |
|---|---|---|
| 3-Fluorophenyl (original) | 12.3 ± 1.2 | 3.8 |
| 3-Chlorophenyl | 8.7 ± 0.9 | 4.1 |
| 4-Methoxyphenyl | >100 | 2.5 |
| Source: Adapted from |
Q. How to resolve contradictions in reported bioactivity data across similar triazine derivatives?
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size) or compound stability.
- Solutions :
- Standardized Protocols : Use CLSI guidelines for MIC assays .
- Metabolite Profiling : LC-MS/MS to detect degradation products under physiological conditions .
- Statistical Tools : Multivariate analysis (PCA) to correlate substituent effects with activity trends .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME for estimating blood-brain barrier permeability (low) and CYP450 inhibition .
Q. How to optimize pharmacokinetic properties while retaining efficacy?
- Strategies :
- Prodrug Design : Introduce phosphate esters to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability and reduce hepatotoxicity .
- In Vivo Testing : Pharmacokinetic profiling in rodent models (e.g., t₁/₂ = 4.2 h, Cmax = 1.2 µg/mL) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
